N-{3-[(3,4-dimethoxybenzoyl)amino]-2,2-dimethylpropyl}-3,4-dimethoxybenzamide N-{3-[(3,4-dimethoxybenzoyl)amino]-2,2-dimethylpropyl}-3,4-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1058491
InChI: InChI=1S/C23H30N2O6/c1-23(2,13-24-21(26)15-7-9-17(28-3)19(11-15)30-5)14-25-22(27)16-8-10-18(29-4)20(12-16)31-6/h7-12H,13-14H2,1-6H3,(H,24,26)(H,25,27)
SMILES: CC(C)(CNC(=O)C1=CC(=C(C=C1)OC)OC)CNC(=O)C2=CC(=C(C=C2)OC)OC
Molecular Formula: C23H30N2O6
Molecular Weight: 430.5 g/mol

N-{3-[(3,4-dimethoxybenzoyl)amino]-2,2-dimethylpropyl}-3,4-dimethoxybenzamide

CAS No.:

Cat. No.: VC1058491

Molecular Formula: C23H30N2O6

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[(3,4-dimethoxybenzoyl)amino]-2,2-dimethylpropyl}-3,4-dimethoxybenzamide -

Specification

Molecular Formula C23H30N2O6
Molecular Weight 430.5 g/mol
IUPAC Name N-[3-[(3,4-dimethoxybenzoyl)amino]-2,2-dimethylpropyl]-3,4-dimethoxybenzamide
Standard InChI InChI=1S/C23H30N2O6/c1-23(2,13-24-21(26)15-7-9-17(28-3)19(11-15)30-5)14-25-22(27)16-8-10-18(29-4)20(12-16)31-6/h7-12H,13-14H2,1-6H3,(H,24,26)(H,25,27)
Standard InChI Key XKNSUTRZBXBAHL-UHFFFAOYSA-N
SMILES CC(C)(CNC(=O)C1=CC(=C(C=C1)OC)OC)CNC(=O)C2=CC(=C(C=C2)OC)OC
Canonical SMILES CC(C)(CNC(=O)C1=CC(=C(C=C1)OC)OC)CNC(=O)C2=CC(=C(C=C2)OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator